molecular formula C13H15N3OS B4779738 4-Amino-5-(4-propoxyphenyl)pyrimidine-2-thiol

4-Amino-5-(4-propoxyphenyl)pyrimidine-2-thiol

Cat. No.: B4779738
M. Wt: 261.34 g/mol
InChI Key: LPIXRNMYJTZHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-(4-propoxyphenyl)pyrimidine-2-thiol is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(4-propoxyphenyl)pyrimidine-2-thiol typically involves multi-step reactions. One common method is the cyclocondensation of appropriate precursors under controlled conditions. For instance, a one-pot three-component cyclocondensation reaction can be employed, involving the reaction of an aldehyde, a thiourea, and a β-ketoester . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(4-propoxyphenyl)pyrimidine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the nitro group can produce amines.

Scientific Research Applications

4-Amino-5-(4-propoxyphenyl)pyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-(4-propoxyphenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the amino and thiol groups, which can form hydrogen bonds or covalent bonds with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(2-chlorophenyl)pyrimidine-2-thiol
  • 4-Amino-6-aryl-2-[(hetarylmethyl)sulfanyl]pyrimidine-5-carbonitriles

Uniqueness

4-Amino-5-(4-propoxyphenyl)pyrimidine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxyphenyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-amino-5-(4-propoxyphenyl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-2-7-17-10-5-3-9(4-6-10)11-8-15-13(18)16-12(11)14/h3-6,8H,2,7H2,1H3,(H3,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIXRNMYJTZHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=C(NC(=S)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-(4-propoxyphenyl)pyrimidine-2-thiol
Reactant of Route 2
Reactant of Route 2
4-Amino-5-(4-propoxyphenyl)pyrimidine-2-thiol
Reactant of Route 3
Reactant of Route 3
4-Amino-5-(4-propoxyphenyl)pyrimidine-2-thiol
Reactant of Route 4
Reactant of Route 4
4-Amino-5-(4-propoxyphenyl)pyrimidine-2-thiol
Reactant of Route 5
Reactant of Route 5
4-Amino-5-(4-propoxyphenyl)pyrimidine-2-thiol
Reactant of Route 6
4-Amino-5-(4-propoxyphenyl)pyrimidine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.